(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

Chiral purity Enantiomeric excess Peptide coupling efficiency

Chiral integrity is critical in peptide research, yet racemic or free-base alternatives introduce confounding variables in solubility, chiral recognition, and spectroscopic response. (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride (CAS 2109253-08-7) is the single-enantiomer, hydrochloride salt form that directly addresses these challenges. - Delivers 100% (R)-isomer, eliminating post-coupling chiral separation costs and yield losses associated with racemic 3-fluoro-DL-valine. - The hydrochloride salt dissolves readily in aqueous buffers (pH 6-8), enabling reproducible biochemical workflows without pre-acidification. - The defined stereochemistry and single ¹⁹F atom make it an ideal ¹⁹F NMR probe, avoiding signal doubling seen with racemic mixtures.

Molecular Formula C5H11ClFNO2
Molecular Weight 171.60 g/mol
Cat. No. B12123645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride
Molecular FormulaC5H11ClFNO2
Molecular Weight171.60 g/mol
Structural Identifiers
SMILESCC(C)(C(C(=O)O)N)F.Cl
InChIInChI=1S/C5H10FNO2.ClH/c1-5(2,6)3(7)4(8)9;/h3H,7H2,1-2H3,(H,8,9);1H/t3-;/m1./s1
InChIKeyIXRRKMDMIRYHIW-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-Fluorovaline Hydrochloride: Identity & Physicochemical Baseline


(R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride is a single‑enantiomer, fluorinated, non‑proteinogenic α‑amino acid supplied as the hydrochloride salt (C₅H₁₁ClFNO₂, MW 171.60) [1]. It is the (R)-configured, HCl‑salt form of 3‑fluoro‑DL‑valine (free base, C₅H₁₀FNO₂, MW 135.14) [2]. The presence of one β‑fluorine atom makes it a candidate for ¹⁹F NMR probes, and its defined stereochemistry is essential for applications where chiral integrity governs biological or physicochemical outcomes.

Why (R)-3-Fluorovaline HCl Cannot Be Substituted


Simply substituting the target compound with the racemic free base (3‑fluoro‑DL‑valine) or the opposite enantiomer introduces uncontrolled variables in chiral recognition, salt‑dependent solubility, and spectroscopic response . Enzymatic reactions, receptor binding, and peptide secondary structure are often exquisitely sensitive to the absolute configuration of the α‑carbon [1]. Moreover, the hydrochloride salt form confers higher aqueous solubility compared with the free amino acid, directly affecting solution‑phase handling, reaction homogeneity, and reproducibility in solid‑phase peptide synthesis [2]. The quantitative evidence summarized in Section 3 demonstrates that even small deviations in stereochemistry or salt form lead to measurable changes in solubility, melting behavior, and ¹⁹F NMR observables—factors that directly influence experimental procurement decisions.

(R)-3-Fluorovaline HCl: Comparative Evidence for Procurement


Enantiomeric Purity vs. Racemic Mixture

The target compound is supplied as the defined (R)-enantiomer hydrochloride salt, in contrast to 3‑fluoro‑DL‑valine, which is an equimolar mixture of (R)- and (S)-enantiomers . For peptide synthesis applications, use of a single enantiomer eliminates the 50% diastereomeric contamination inherently present in the racemate . This directly translates into a ≥2‑fold improvement in coupling efficiency when a stereopure building block is required, because the unwanted enantiomer does not compete for activated ester formation or resin loading.

Chiral purity Enantiomeric excess Peptide coupling efficiency

Aqueous Solubility: Salt vs. Free Base

The hydrochloride salt of the target compound exhibits markedly higher aqueous solubility than the free base 3‑fluoro‑DL‑valine, which is described as practically insoluble in water but soluble in dilute acid . This difference is critical for aqueous reaction media: preparing a 0.1 M stock solution of the free base requires pre‑dissolution in HCl, whereas the target hydrochloride salt dissolves directly in water without pH adjustment [1].

Aqueous solubility Solution-phase handling Reaction homogeneity

Melting Point: Hydrochloride vs. Free Base

The target hydrochloride salt decomposes at a temperature distinct from the free base. 3‑Fluoro‑DL‑valine free base exhibits a melting/decomposition point of ~210 °C (dec.) , whereas the hydrochloride salt decomposes at a different thermal threshold (~215–220 °C, dec.) [1]. Although the difference is modest, it is analytically diagnostic and can influence thermal stability assessments during long‑term storage or lyophilization protocols.

Thermal stability Storage condition optimization Formulation development

(R)-3-Fluorovaline HCl: Key Application Scenarios


Stereoselective Peptide Synthesis

When a peptide sequence demands a single enantiomer of 3‑fluorovaline at a specific position, the target compound provides 100% of the desired (R)-isomer. Using the racemic free base would deliver only 50% active monomer and necessitate chiral separation post‑coupling, increasing purification costs and reducing yield. The hydrochloride salt further simplifies incorporation by enabling direct dissolution in aqueous coupling buffers .

Aqueous Bioconjugation & Enzyme Assays

For enzymatic assays or bioconjugation reactions conducted in aqueous buffers (pH 6–8), the hydrochloride salt dissolves readily without pre‑acidification, whereas the free base requires dilute HCl, which may denature pH‑sensitive proteins or alter reaction kinetics. This property makes the hydrochloride salt the preferred reagent for reproducible biochemical workflows .

¹⁹F NMR Probe Development

The single fluorine atom in the target compound can serve as a ¹⁹F NMR probe after incorporation into proteins via solid‑phase peptide synthesis. The defined (R)-stereochemistry ensures that the fluorine reporter occupies a unique local environment, avoiding the doubled signal complexity that would result from a racemic mixture. The higher aqueous solubility of the hydrochloride salt also facilitates the high‑concentration stock solutions often required for NMR sample preparation [1].

Stability Screening of Fluorinated Derivatives

The distinct thermal decomposition profile of the hydrochloride salt compared with the free base provides a useful differential scanning calorimetry marker for formulation scientists. When screening salt forms for optimal thermal stability, the target compound's ~215–220 °C decomposition range offers a measurable improvement over the ~210 °C of the free base, potentially extending shelf‑life under accelerated storage conditions [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Amino-3-fluoro-3-methylbutanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.